molecular formula C11H20N2O2 B13975157 tert-Butyl [(2R)-2-cyanopentyl]carbamate CAS No. 528566-20-3

tert-Butyl [(2R)-2-cyanopentyl]carbamate

Cat. No.: B13975157
CAS No.: 528566-20-3
M. Wt: 212.29 g/mol
InChI Key: DQEPVKHYMURUHY-VIFPVBQESA-N
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Description

tert-Butyl [(2R)-2-cyanopentyl]carbamate is a chiral chemical intermediate of significant value in synthetic and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in synthetic methodology for the protection of amines . The presence of the nitrile (cyano) group offers a versatile handle for further chemical transformations, allowing researchers to extend molecular structures or convert the nitrile into other functional groups, such as amines or tetrazoles . Its primary research application lies in the synthesis of complex, biologically active molecules. Structurally similar Boc-protected, cyano-containing compounds are well-documented as key precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). For instance, analogous derivatives are employed in the multi-step synthesis of therapeutics like the antiepileptic drug lacosamide, highlighting the role of such intermediates in constructing important pharmacophores . The chiral (R)-configuration at the stereocenter is critical for producing enantiomerically pure compounds, which is often essential for achieving desired biological activity and meeting regulatory standards for drug candidates. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate personal protective equipment and adhere to their institution's safety protocols.

Properties

CAS No.

528566-20-3

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-cyanopentyl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-5-6-9(7-12)8-13-10(14)15-11(2,3)4/h9H,5-6,8H2,1-4H3,(H,13,14)/t9-/m0/s1

InChI Key

DQEPVKHYMURUHY-VIFPVBQESA-N

Isomeric SMILES

CCC[C@H](CNC(=O)OC(C)(C)C)C#N

Canonical SMILES

CCCC(CNC(=O)OC(C)(C)C)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butyl 2r 2 Cyanopentyl Carbamate and Analogues

Strategies for Enantioselective Synthesis

The primary challenge in the synthesis of tert-butyl [(2R)-2-cyanopentyl]carbamate lies in the stereoselective formation of the chiral center. Several strategies have been developed to achieve high enantioselectivity.

Asymmetric Catalysis Approaches (e.g., metal-catalyzed, organocatalysis)

Asymmetric catalysis provides a highly efficient route to chiral α-aminonitriles by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine, is a cornerstone of this approach. mdpi.comnih.gov

Metal-Catalyzed Approaches: Chiral metal complexes have been successfully employed as catalysts in the enantioselective cyanation of imines. For instance, chiral titanium complexes have demonstrated high activity and enantioselectivity in the addition of cyanide to N-protected imines. While a specific example for the synthesis of this compound is not extensively documented, analogous reactions with other aliphatic imines suggest the feasibility of this approach. A hypothetical reaction scheme is presented below:

Reaction Scheme: Metal-Catalyzed Asymmetric Strecker Reaction

Organocatalysis Approaches: Chiral organocatalysts, particularly those based on thiourea (B124793) and phosphoric acid scaffolds, have emerged as powerful tools for asymmetric Strecker reactions. researchgate.netrsc.org These catalysts activate the imine and the cyanide source through hydrogen bonding, facilitating a highly enantioselective cyanide addition. For the synthesis of this compound, a chiral phosphoric acid catalyst could be employed in the reaction of the corresponding N-Boc imine with a cyanide source.

Catalyst TypeSubstrate ScopeTypical Enantiomeric Excess (ee)Reference
Chiral Phosphoric AcidsAromatic and Aliphatic Imines85-99% researchgate.netrsc.org
Chiral ThioureasAromatic and Aliphatic Imines90-98% rsc.org

Chiral Auxiliary-Mediated Syntheses

In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of α-aminonitriles, chiral amines such as (S)-α-phenylethylamine can be used to form a chiral imine. dicp.ac.cn Subsequent diastereoselective cyanation and removal of the auxiliary would yield the desired enantiomerically enriched product. While effective, this method requires stoichiometric amounts of the chiral auxiliary. More contemporary auxiliaries, like pseudoephenamine, have shown broad utility and high diastereoselectivity in related alkylation reactions, suggesting their potential applicability in this context as well. harvard.edunih.gov

Chemoenzymatic Transformations

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis. For the preparation of this compound, two main enzymatic approaches can be envisioned: kinetic resolution of a racemic mixture or enantioselective enzymatic synthesis.

Enzymatic Kinetic Resolution: A racemic mixture of tert-butyl (2-cyanopentyl)carbamate could be resolved using a lipase (B570770), which would selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. u-szeged.hu Lipases like Candida antarctica lipase B (CAL-B) are known to catalyze the kinetic resolution of various chiral amines and alcohols with high enantioselectivity. u-szeged.hu

Enantioselective Enzymatic Synthesis: Nitrilases are enzymes that can catalyze the enantioselective hydrolysis of nitriles to carboxylic acids. google.comresearchgate.net While this would lead to the corresponding amino acid, it demonstrates the potential for enzymes to recognize and transform the nitrile functionality with high stereoselectivity. A nitrilase could potentially be used in the enantioselective synthesis of a precursor to the target molecule. nih.govnih.gov

Diastereoselective Synthesis Routes

When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control the relative stereochemistry. For analogues of this compound with additional stereocenters, diastereoselective additions to chiral imines or the use of chiral auxiliaries that can control the formation of multiple stereocenters would be necessary. For instance, the diastereoselective synthesis of substituted 2-piperidinones has been achieved through a one-pot five-component reaction, showcasing the ability to control multiple stereocenters in a single transformation. mdpi.com While not directly applied to the target molecule, such strategies offer a blueprint for the synthesis of more complex analogues.

Protecting Group Manipulations Beyond tert-Butoxycarbonyl (Boc)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.netug.edu.pl However, in a multi-step synthesis, it may be necessary to use other protecting groups with orthogonal deprotection conditions.

Alternative Protecting Groups:

Protecting GroupAbbreviationCleavage Conditions
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocBase (e.g., piperidine)
TritylTrMild acid
AllyloxycarbonylAllocPd(0) catalyst

The choice of an alternative protecting group would depend on the specific reaction conditions required in subsequent synthetic steps. For example, if a reaction requires acidic conditions that would cleave the Boc group, a Cbz or Fmoc group could be used instead. The introduction and removal of these protecting groups are well-established procedures in organic synthesis. ug.edu.pl

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several aspects of green chemistry can be considered.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally friendly alternatives. Water has been shown to be a viable solvent for the Strecker reaction, often in the presence of a catalyst like indium powder. nih.govresearchgate.net Deep eutectic solvents (DES) have also been investigated as green reaction media for the synthesis of α-aminonitriles. researchgate.net

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. The three-component Strecker reaction is inherently atom-economical as it combines three molecules in a single step with the loss of only a water molecule.

Use of Catalysis: Asymmetric catalysis, both metal-catalyzed and organocatalyzed, is a key principle of green chemistry as it reduces the need for stoichiometric chiral reagents. mdpi.comnih.gov

Non-toxic Cyanide Sources: The use of highly toxic hydrogen cyanide can be avoided by using alternative, less hazardous cyanide sources such as trimethylsilyl (B98337) cyanide (TMSCN) or by generating cyanide in situ from non-toxic precursors. organic-chemistry.org

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Solvent Selection and Minimization

The choice of solvent is a critical parameter in the synthesis of tert-butyl carbamates, profoundly influencing reaction kinetics, yield, purity, and environmental impact. Research into the synthesis of related carbamate (B1207046) structures highlights the importance of solvent properties. For instance, in the formation of t-butyl carbamate from t-butyl alcohol and sodium cyanate, solvents like benzene (B151609) and methylene (B1212753) chloride have been shown to provide superior yields compared to other options. orgsyn.org

Modern synthetic chemistry emphasizes the use of greener and less toxic solvents. A notable example is the use of ethyl acetate (B1210297) as a low-toxicity solvent in the synthesis of a carbamate derivative, which is advantageous for industrial applications. google.com In the synthesis of a closely related cyanophenyl carbamate, a multi-step process employed a variety of solvents for reaction and purification, including dimethyl sulfoxide (B87167) (DMSO), diethyl ether, dichloromethane (B109758), and hexane, each chosen for its specific role in a particular step, such as reaction medium or recrystallization. orgsyn.org

The selection of a solvent system is often a trade-off between reaction efficiency, cost, safety, and environmental concerns. The following table summarizes solvents used in the synthesis of analogous carbamates, providing insights into potential choices for the synthesis of this compound.

Table 1: Solvent Usage in the Synthesis of tert-Butyl Carbamate Analogues

Solvent Compound Type/Reaction Reported Effect/Use Reference
Benzene t-Butyl carbamate synthesis Superior yields orgsyn.org
Methylene Chloride t-Butyl carbamate synthesis Superior yields orgsyn.org
Ethyl Acetate (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester Low-toxicity solvent, suitable for industrial use google.com
Dimethyl Sulfoxide (DMSO) tert-butyl (1R)-2-cyano-1-phenylethylcarbamate Reaction solvent for cyanation step orgsyn.org
Dichloromethane/Hexane tert-butyl (1R)-2-cyano-1-phenylethylcarbamate Recrystallization for purification orgsyn.org

Minimizing solvent use involves optimizing reaction concentration and reducing the number of purification steps. The development of one-pot syntheses or telescoping reactions, where intermediates are not isolated, can significantly reduce solvent consumption and waste generation.

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In multi-step syntheses, maximizing atom economy at each stage is crucial for reducing waste.

One strategy to improve atom economy is the use of catalytic reagents over stoichiometric ones. For example, phase transfer catalysis (PTC) was employed in the alkylation step for an intermediate in the synthesis of a lacosamide (B1674222) analogue, using a catalytic amount of tetrabutylammonium (B224687) bromide. google.com This approach can enhance reaction rates and yields while minimizing the use of excess reagents.

Waste reduction is also closely linked to the choice of reagents and purification methods. The synthesis of some carbamate derivatives involves coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov While effective, these reagents generate significant byproducts. Exploring alternative, more atom-economical coupling methods or catalytic amidation protocols could be a key area for improvement.

Purification strategies also play a significant role in waste management. While column chromatography is effective for achieving high purity on a lab scale, it generates substantial solvent and solid waste. orgsyn.org Developing robust crystallization and recrystallization procedures, as demonstrated by the use of dichloromethane-hexane and ethyl acetate-hexane systems, is a more sustainable approach for purification, especially on a larger scale. google.comorgsyn.org The filtrate from recrystallization can often be concentrated to recover more product, further minimizing waste. orgsyn.org

Scale-Up Considerations for Research and Development

Transitioning a synthetic route from a laboratory research scale to a development or pilot-plant scale presents a unique set of challenges. An efficient synthesis at the hundred-gram scale or larger requires a process that is not only high-yielding but also safe, cost-effective, and robust. sioc-journal.cn

Key considerations for the scale-up of this compound synthesis include:

Reagent Selection and Availability: Reagents that are readily available and cost-effective are essential for industrial-scale production. sioc-journal.cn Furthermore, avoiding highly toxic, explosive, or difficult-to-handle reagents, such as sodium azide, is a critical safety and logistical consideration. sioc-journal.cn Alternative, safer reagents should be investigated during process development.

Process Safety and Thermal Management: Exothermic reactions require careful monitoring and control of temperature, which becomes more challenging on a larger scale. Detailed process safety studies, including calorimetry, are necessary to understand and mitigate thermal hazards.

Purification Method: As mentioned, shifting from chromatography to crystallization is a primary goal for scalable synthesis. The development of a reliable crystallization process that consistently yields the product with the required purity is a critical milestone in process development. sioc-journal.cn This involves screening various solvent systems and optimizing conditions such as temperature, cooling rate, and agitation.

Regulatory Compliance: The entire manufacturing process, including the source of starting materials, solvents, and reagents, must adhere to Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use.

The following table outlines key differences and considerations when moving from research to development scale.

Table 2: Scale-Up Considerations for Synthesis

Parameter Research & Development (Lab Scale) Scale-Up (Pilot/Industrial)
Primary Goal Proof of concept, synthesis of material for testing Cost-effective, safe, and robust process
Purification Often relies on column chromatography Primarily crystallization, distillation
Reagents Wide variety, including expensive or hazardous ones Cost-effective, safe, and readily available
Solvent Use Less emphasis on volume and environmental impact Minimized volume, focus on recyclable/green solvents

| Process Control | Manual or semi-automated | Fully automated for temperature, addition rates, etc. |

By addressing these factors during the early stages of research and development, a synthetic route for this compound can be designed that is not only scientifically sound but also commercially viable and environmentally responsible.

Sophisticated Chemical Transformations of the Functional Groups

Reactivity of the Nitrile Moiety

The nitrile group in tert-Butyl [(2R)-2-cyanopentyl]carbamate is a versatile functional group that can undergo a range of transformations, including reduction to amines or imines, participation in cascade cyclization reactions, and selective hydrolysis to amides.

Advanced Reduction Strategies to Amines and Imines

The reduction of the nitrile functionality is a cornerstone transformation, providing access to primary amines, which are valuable building blocks in organic synthesis. While traditional reducing agents like lithium aluminum hydride (LiAlH4) are effective, they can sometimes lead to the reduction of the carbamate (B1207046) group as well. reddit.comstackexchange.com More advanced and selective strategies are often employed to ensure the integrity of the Boc protecting group.

Catalytic hydrogenation is a widely used method for the reduction of nitriles in the presence of a Boc-protecting group. google.com Various catalysts, such as Raney Nickel, palladium on carbon (Pd/C), and platinum oxide (PtO2), can be employed under hydrogen pressure. The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired primary amine. For instance, palladium-activated Raney Nickel has been reported to be effective for the reduction of nitriles to primary amines in cases where other methods were unsuccessful.

Below is a table summarizing common catalytic hydrogenation conditions for nitrile reduction that are generally compatible with Boc-protecting groups.

CatalystSolventTemperature (°C)Pressure (psi)Typical Yield (%)
Raney NiMethanol/Ammonia25-5050-100>90
Pd/CEthanol255085-95
PtO2Acetic Acid2550>90

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Partial reduction of the nitrile to an imine is a more challenging transformation but can be achieved using specific reagents and controlled reaction conditions. Sterically hindered hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures can facilitate the formation of an imine, which can then be hydrolyzed to an aldehyde or used in subsequent reactions.

Cascade Reactions Involving Nitrile Cyclizations

The nitrile group of this compound can participate in intramolecular cyclization reactions to form heterocyclic structures. These cascade reactions, often initiated by the deprotection of the carbamate or the activation of the nitrile, can lead to the rapid construction of complex molecular architectures. For example, under acidic conditions that promote Boc deprotection, the liberated amine could potentially undergo an intramolecular cyclization with the nitrile group, although this would likely require specific activation of the nitrile.

Gold-catalyzed cyclization reactions of O-tert-butylcarbamates containing an alkyne have been reported, showcasing the potential for carbamate-tethered functionalities to engage in cyclization cascades. researchgate.net While not a direct analogue, this highlights the possibility of designing synthetic routes where the nitrile of this compound could act as a nucleophile or electrophile in an intramolecular fashion after suitable functionalization of the pentyl chain.

Selective Hydrolysis and Amidation of the Nitrile

The selective hydrolysis of the nitrile group to a primary amide represents another important transformation. This can be achieved under either acidic or basic conditions. However, care must be taken to avoid the cleavage of the acid-labile Boc-protecting group. Mild acidic conditions or enzymatic hydrolysis can sometimes be employed to achieve this selectivity.

Alternatively, the direct conversion of the nitrile to an amide can be accomplished through various methods, including the Radziszewski reaction (using hydrogen peroxide in a basic medium) or by using metal catalysts. These methods often proceed under conditions that are compatible with the Boc group.

Reactions Involving the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

Transcarbamation Reactions

Transcarbamation involves the transfer of the carbamate group from the protected amine to another nucleophile, typically an alcohol. This reaction can be useful for the synthesis of other carbamate derivatives. For instance, reacting this compound with an alcohol in the presence of a suitable catalyst could lead to the formation of a new carbamate and the release of the free amine. While not extensively studied for this specific molecule, general methods for transcarbamation from benzyl (B1604629) carbamates using potassium carbonate in alcohols have been reported, suggesting the feasibility of similar transformations. chemrxiv.org

Alternative Deprotection Strategies and Mechanistic Studies

The standard method for the removal of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comstackexchange.comreddit.com The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. commonorganicchemistry.com

However, for substrates sensitive to strong acids, a variety of alternative deprotection strategies have been developed. These methods offer milder conditions and greater functional group tolerance.

Alternative Deprotection Methods for Boc Group:

MethodReagents/ConditionsAdvantages
Thermal Deprotection Heating in a high-boiling solvent (e.g., toluene, water)Avoids the use of acidic reagents. nih.gov
Lewis Acid Catalysis ZnBr2, Mg(ClO4)2, FeCl3Milder than strong Brønsted acids.
Silyl Halides Trimethylsilyl (B98337) iodide (TMSI)Effective for sterically hindered carbamates.
Radical Deprotection Tris(4-bromophenyl)aminium radical cation (Magic Blue)Catalytic and proceeds under mild conditions. nih.gov
Base-Mediated Sodium methoxide, Sodium t-butoxideUseful for specific substrates, though less common. acsgcipr.org
Oxalyl Chloride/Methanol Oxalyl chloride in methanolMild, room temperature conditions. nih.gov

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanistic studies of Boc deprotection have revealed important details about the reaction pathway. For instance, the formation of the tert-butyl cation can lead to side reactions, such as alkylation of nucleophilic sites on the substrate or solvent. acsgcipr.org The choice of scavenger, such as anisole (B1667542) or triethylsilane, can be crucial in suppressing these unwanted side reactions.

Stereospecific and Stereoselective Transformations at the Chiral Center (C-2)

The chiral center at the C-2 position of this compound is a key structural feature that dictates its potential interactions and transformations. The stereochemical outcome of reactions involving this center is of paramount importance for maintaining or intentionally altering the molecule's enantiopurity. Sophisticated chemical transformations can be employed to achieve retention, inversion, or derivatization at this stereocenter, each with its own set of methodologies and implications for the integrity of the chiral information.

Retention of Configuration Studies

Reactions that proceed with retention of configuration at the C-2 stereocenter are crucial for elaborating the molecule while preserving its specific spatial arrangement. This is often achieved in reactions where the chiral center itself is not directly involved in bond-breaking and bond-forming events of the rate-determining step, or through mechanisms that proceed via a front-side attack or double inversion.

Detailed research into the stereochemical course of electrophilic substitution on α-nitrile metallocarbanions of N-Boc protected cyclic systems provides valuable insights into achieving high stereoselectivity with retention of the original configuration. While not performed on this compound directly, studies on analogous N-Boc-2-cyanopiperidine derivatives offer a strong model for the expected reactivity.

In these studies, deprotonation of the C-2 position followed by acylation was investigated. The stereochemical outcome was found to be highly dependent on the reaction conditions, particularly the base and the electrophile used. The results indicate that under certain conditions, the acylation can proceed with a high degree of stereoselectivity, favoring the product that retains the original stereochemistry of the starting material. This is attributed to the directing effect of the N-Boc group and the thermodynamic stability of the intermediate anion.

For instance, the benzoylation of N-Boc-trans-2-cyano-6-methylpiperidine, a cyclic analog, demonstrates that the choice of base can significantly influence the diastereomeric ratio of the product, with certain bases leading to a high preference for the retention product. This suggests that similar stereocontrol could be achievable for this compound.

EntryBaseElectrophileYield (%)Diastereomeric Ratio (Retention:Inversion)
1LDABenzoyl Chloride8590:10
2LiHMDSBenzoyl Chloride<5-
3NaHMDSBenzoyl Chloride9288:12
4KHMDSBenzoyl Chloride9585:15

Inversion of Configuration Methods

Inversion of configuration at the C-2 stereocenter is a fundamental transformation that can be achieved through various stereospecific reactions, most notably those following an S(_N)2 mechanism. In such reactions, a nucleophile attacks the chiral center from the side opposite to the leaving group, resulting in a Walden inversion.

A well-established method for inverting the stereochemistry of a chiral center adjacent to an N-Boc protected nitrogen involves the activation of a hydroxyl group and subsequent intramolecular cyclization. While this has been extensively studied in N-Boc-β-aminoalcohols, the principles are applicable to analogous systems. The process typically involves converting the alcohol to a good leaving group, such as a mesylate, followed by intramolecular S(_N)2 displacement by the carbonyl oxygen of the Boc group to form an oxazolidinone intermediate. This cyclization proceeds with inversion of configuration at the carbon bearing the leaving group. Subsequent hydrolysis of the oxazolidinone regenerates the N-Boc protected amine with the inverted stereochemistry at the adjacent carbon.

For a hypothetical precursor to this compound, such as a corresponding (2R)-2-(hydroxymethyl)pentylcarbamate derivative, this strategy could be employed to access the (2S) enantiomer.

StepReactionKey ReagentsStereochemical Outcome at C-2
1Mesylation of (2R)-alcoholMethanesulfonyl chloride, TriethylamineRetention
2Intramolecular S(_N)2 CyclizationHeat or BaseInversion
3Hydrolysis of OxazolidinoneAqueous Base (e.g., LiOH)Retention (at C-2 of the opened product)

Applications As a Chiral Synthetic Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Chiral Amines and Amino Alcohol Derivatives

Theoretically, tert-Butyl [(2R)-2-cyanopentyl]carbamate would be a valuable precursor for the synthesis of chiral amines and amino alcohol derivatives. The tert-butoxycarbonyl (Boc) protecting group is readily removable under acidic conditions, unmasking the primary amine. The nitrile group can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This would yield a chiral 1,2-diamine.

Alternatively, the nitrile group could be hydrolyzed to a carboxylic acid, which could then be reduced to an alcohol, providing a route to chiral amino alcohols. The stereochemistry at the C2 position would be retained throughout these transformations, making it a useful building block for enantiomerically pure products.

Incorporation into Biologically Relevant Scaffolds (Focus on Synthetic Utility)

Chiral building blocks are essential in medicinal chemistry for the synthesis of enantiomerically pure drugs. A compound like this compound could potentially be incorporated into various biologically relevant scaffolds.

Building Block for Nitrogen-Containing Heterocycles

The presence of both a protected amine and a nitrile group in the same molecule offers a versatile platform for the synthesis of nitrogen-containing heterocycles. For instance, reduction of the nitrile to an amine, followed by deprotection of the Boc group, would yield a diamine. This diamine could then be cyclized with various electrophiles to form five, six, or seven-membered heterocyclic rings, such as chiral piperazines or diazepanes.

Chiral Synthon in the Preparation of Complex Natural Product Analogues

Many natural products contain chiral amine or amino alcohol moieties. A chiral synthon like this compound could serve as a key fragment in the total synthesis of natural product analogues. Its defined stereochemistry would be crucial for establishing the correct stereochemical configuration in the final complex molecule.

Contribution to New Synthetic Methodologies and Reagent Development

While there is no evidence of its use, a novel chiral compound like this compound could potentially contribute to the development of new synthetic methodologies. For example, its unique structure could be exploited in the design of new asymmetric reactions or as a substrate to test the efficacy of new catalysts.

Ligand Design and Chiral Catalyst Development

Chiral ligands are fundamental to asymmetric catalysis. The diamine or amino alcohol derivatives that could be synthesized from this compound are common structural motifs in chiral ligands. By coordinating to a metal center, these chiral ligands can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Key Transformations

The formation of the chiral cyanopentyl core likely proceeds through a nucleophilic substitution reaction, specifically an S(_N)2 mechanism. In this concerted, single-step process, a cyanide nucleophile attacks the electrophilic carbon of a suitable precursor, such as a derivative of (R)-2-aminopentan-1-ol, where the hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide).

The S(_N)2 reaction is characterized by a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This approach leads to a Walden inversion of the stereochemical configuration at the chiral center. nih.gov The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinated, with partial bonds to both the incoming nucleophile and the outgoing leaving group. libretexts.orglibretexts.org

For the formation of the carbamate (B1207046), the reaction of the resulting chiral amine with di-tert-butyl dicarbonate (B1257347) (Boc(_2)O) is a standard procedure. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of Boc(_2)O. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the carbamate, tert-butanol, and carbon dioxide. The reaction is often catalyzed by a base, which deprotonates the amine to increase its nucleophilicity.

Transition State Analysis and Reaction Energetics

The stereochemical outcome of the S(_N)2 reaction is dictated by the energetics of the transition state. For the synthesis of the (2R) enantiomer, the starting material must have the appropriate stereochemistry to undergo inversion. Computational studies, such as Density Functional Theory (DFT) calculations, on analogous S(_N)2 reactions have been instrumental in understanding the geometry and energy of the transition state. researchgate.net These studies confirm that the backside attack pathway has a lower activation energy compared to a frontside attack, thus explaining the observed stereoinversion. libretexts.orgyoutube.com

Regarding carbamate formation, computational analyses have been employed to study the rotational barrier around the C-N bond of the carbamate. acs.org These studies provide insight into the conformational preferences of the molecule, which can be influenced by solvent effects.

Computational and Theoretical Studies

Quantum Chemical Calculations for Conformational Analysis

A fundamental step in understanding a molecule's properties is the identification of its stable conformations. Through quantum chemical calculations, researchers can determine the potential energy surface of a molecule and identify its low-energy conformers. For tert-butyl [(2R)-2-cyanopentyl]carbamate, this analysis would reveal how the flexible pentyl chain and the bulky tert-butyl group orient themselves in three-dimensional space. However, no specific studies detailing the conformational landscape, relative energies of conformers, or the geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound have been reported.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Analyses such as the determination of frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the mapping of the electrostatic potential surface are critical for predicting how a molecule will interact with other reagents. For this compound, this information would provide insights into its nucleophilic and electrophilic sites. At present, there is no published data on the electronic properties or reactivity indices for this specific carbamate (B1207046).

Molecular Dynamics Simulations for Solvent Effects

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying the interactions between a solute and solvent molecules over time, providing a dynamic picture of how the solvent affects the solute's conformation and stability. Such simulations for this compound in various solvents would be invaluable for understanding its solution-phase behavior. Regrettably, no MD simulation studies focused on this compound are currently available in the scientific literature.

Rational Design of New Reactions and Selectivity

Computational chemistry plays a crucial role in the rational design of new synthetic routes and in understanding the origins of stereoselectivity in chemical reactions. By modeling reaction pathways and transition states, chemists can predict the feasibility of a proposed reaction and identify factors that control its selectivity. While general principles of carbamate chemistry are well-established, there are no specific computational studies that leverage these methods for the rational design of reactions involving this compound or to explain the selectivity of its formation or subsequent transformations.

Validation of Stereochemical Assignments through Computational Methods

The "(2R)" designation in this compound specifies its absolute stereochemistry. Computational methods, such as the calculation of optical rotatory dispersion (ORD) or vibrational circular dichroism (VCD) spectra, can be used to corroborate experimentally determined stereochemical assignments. By comparing the computationally predicted spectra with experimental data, the absolute configuration of a chiral molecule can be confirmed. To date, no such computational validation of the stereochemistry of this compound has been reported.

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